(R)-Viloxazine Hydrochloride
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Overview
Description
®-Viloxazine Hydrochloride is a chemical compound known for its pharmacological properties, particularly as a norepinephrine reuptake inhibitor. It has been used in the treatment of attention deficit hyperactivity disorder and depression. The compound is the hydrochloride salt form of ®-Viloxazine, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Viloxazine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, which is often a substituted phenol.
Cyclization: The intermediate undergoes cyclization to form the core structure of Viloxazine.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ®-Viloxazine with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Viloxazine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution methods.
Types of Reactions:
Oxidation: ®-Viloxazine Hydrochloride can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Viloxazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the mechanisms of norepinephrine reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Extensively studied for its therapeutic effects in treating attention deficit hyperactivity disorder and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
®-Viloxazine Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood and attention. By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This action is mediated through its interaction with the norepinephrine transporter protein, altering its conformation and function.
Comparison with Similar Compounds
Atomoxetine Hydrochloride: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Reboxetine Mesylate: A selective norepinephrine reuptake inhibitor used for depression.
Desipramine Hydrochloride: A tricyclic antidepressant that inhibits norepinephrine reuptake.
Uniqueness: ®-Viloxazine Hydrochloride is unique due to its specific enantiomeric form, which provides a more targeted pharmacological profile with potentially fewer side effects compared to its racemic mixture. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
Properties
IUPAC Name |
(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@H]2CNCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-63-9 |
Source
|
Record name | Morpholine, 2-[(2-ethoxyphenoxy)methyl]-, hydrochloride, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56287-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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